![molecular formula C6H7N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4](/img/structure/B1328884.png)
5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid
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Overview
Description
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid (CAS: 914637-58-4) is a heterocyclic compound featuring a fused imidazole-pyrazole core with a carboxylic acid substituent at the 2-position. Its molecular formula is C₆H₅N₃O₂, with a molecular weight of 151.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyrazole ring system. The resulting intermediate is then oxidized to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has been synthesized and evaluated for its pharmacological properties. Research indicates that derivatives of this compound exhibit significant anti-angiogenic activity, which is crucial in cancer therapy. Studies have shown that certain derivatives can inhibit key signaling pathways involved in inflammation and cancer progression by interfering with the phosphorylation of proteins such as ERK1/2, AKT, and p38MAPK. This inhibition leads to a reduction in reactive oxygen species (ROS) production and platelet aggregation, making these compounds promising candidates for further development as anti-cancer agents .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity | Mechanism | Reference |
---|---|---|
Anti-angiogenic | Inhibition of ERK1/2, AKT, p38MAPK | |
ROS Production Inhibition | Blocking ROS generation | |
Platelet Aggregation Inhibition | Reducing platelet activation |
Anti-inflammatory Research
The compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit neutrophil chemotaxis and other inflammatory responses. The structural features of this compound play a critical role in its biological activity; for instance, the position and type of substituents on the pyrazole scaffold significantly influence its potency against various inflammatory pathways .
Case Study: Inhibition of Platelet Aggregation
A study demonstrated that specific derivatives of this compound exhibited IC50 values lower than 100 μM in inhibiting platelet aggregation. This suggests potential use in treating thrombotic conditions where platelet activation is a concern .
Biochemical Assays
In biochemical research, this compound serves as a valuable reagent for various assays due to its ability to modulate signaling pathways involved in cell proliferation and survival. Its application extends to studies assessing the role of specific kinases in disease states such as cancer and cardiovascular diseases.
Table 2: Applications in Biochemical Assays
Assay Type | Purpose | Findings |
---|---|---|
Kinase Activity Assay | Assessing inhibition of ERK1/2 and p38MAPK | Significant inhibition noted |
ROS Measurement | Evaluating oxidative stress | Compounds reduced ROS levels |
Platelet Function Test | Testing aggregation responses | Inhibition observed at low concentrations |
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives
Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives (e.g., compounds 15a–15f from ) share a fused imidazole ring but differ by incorporating a pyridazine (six-membered ring with two nitrogen atoms) instead of a pyrazole. Key distinctions include:
- Molecular Weight : Derivatives like 15a–15f have higher molecular weights (~300–350 g/mol) due to appended thiazolidin-amide groups, compared to the simpler 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid (151.12 g/mol) .
- Synthesis: These derivatives are synthesized via amidation reactions, leveraging the carboxylic acid group for coupling with thiazolidin amines.
- Thermal Stability : Derivatives exhibit melting points between 118–153°C , suggesting moderate thermal stability influenced by substituents (e.g., hydroxy or methoxy groups) .
5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-2-carboxylic Acid
This compound (PubChem data) shares a pyridazine core but is fully hydrogenated, as indicated by the 5H,6H,7H,8H designation. Hydrogenation likely enhances solubility and alters electronic properties compared to aromatic systems like this compound .
Thieno[3,2-b]thiophene Derivatives
While structurally distinct (fused thiophene rings), thieno[3,2-b]thiophene derivatives (e.g., compounds D, E, and 1 in and ) provide insights into synthetic methodologies. Their use as p-type organic semiconductors highlights the role of fused heterocycles in electronic applications, though this compound’s applicability in this domain remains unexplored .
Imidazole-Based Pesticides
Compounds like imazamox and imazethapyr () feature imidazole rings linked to pyridinecarboxylic acids.
Comparative Data Table
Biological Activity
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in leukemia cell lines such as HL-60. The compound's mechanism involves the activation of caspases and modulation of key signaling pathways like ERK and Akt .
- Anti-inflammatory Effects : It has been observed to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses, thereby indicating potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, contributing to its anticancer and anti-inflammatory properties.
- Cell Signaling Modulation : It affects various signaling cascades, including the MAPK pathway, which is essential for cell proliferation and survival. This modulation leads to increased apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis of 5H-Imidazo[1,2-b]pyrazole derivatives reveals important insights into their biological potency:
Compound Structure | Biological Activity | IC50 Value |
---|---|---|
This compound | Anticancer (HL-60) | 200 nM |
Pyrazole derivatives | Antimicrobial | Varies |
Imidazopyrazole hybrids | Anti-inflammatory | <100 nM |
Notably, modifications at specific positions on the imidazopyrazole ring can significantly enhance or reduce biological activity. For instance, substituents at positions 3 and 4 have been shown to positively influence the compound's efficacy against various targets .
Case Study 1: Anticancer Activity
In a study focused on HL-60 leukemia cells, treatment with this compound resulted in:
- Increased mitochondrial depolarization.
- Activation of caspase-3 leading to apoptosis.
- A significant reduction in cell viability observed through flow cytometry analysis.
The results indicated a dose-dependent relationship where higher concentrations led to increased apoptotic markers and decreased cell survival rates .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound by evaluating its effect on neutrophil migration induced by IL-8 and fMLP. The findings showed that:
Properties
CAS No. |
914637-58-4 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11) |
InChI Key |
HIBFOENIPBTPGJ-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NC(=C2)C(=O)O |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)N1 |
Origin of Product |
United States |
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